3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound that belongs to the class of triazines and purines. This compound is characterized by a unique structure that features a triazine ring fused with a purine ring system. Its molecular formula is , and it has a molecular weight of approximately 248.2413 g/mol. The compound is identified by the CAS number 57509-02-1 and has potential applications in various scientific fields due to its biological activity and structural properties .
The synthesis of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step processes that include the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents under controlled conditions to form the desired triazine-purine structure.
The synthesis may require specific reaction conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity. For instance, the reaction may proceed under reflux conditions in polar aprotic solvents to facilitate cyclization and minimize side reactions.
The molecular structure of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be represented using its SMILES notation: CC1=NNc2n(C1)c1c(=O)n(C)c(=O)n(c1n2)C
. This notation describes the arrangement of atoms in the compound and highlights the presence of both triazine and purine moieties within its framework .
The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and biological activity. The presence of multiple methyl groups contributes to its lipophilicity and potential interactions with biological targets.
3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with various molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites on these proteins. This inhibition disrupts biochemical pathways that may lead to therapeutic effects such as antimicrobial or anticancer activities .
The compound's physical properties include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups within its structure. The stability of the compound under various conditions (e.g., temperature and pH) is crucial for its application in research and development.
3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several notable applications:
This compound exemplifies the intersection of chemistry and biology in developing new therapeutic agents and materials.
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7